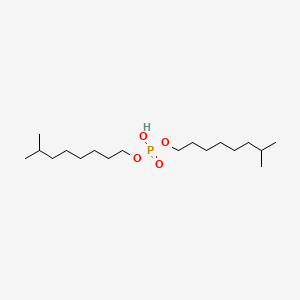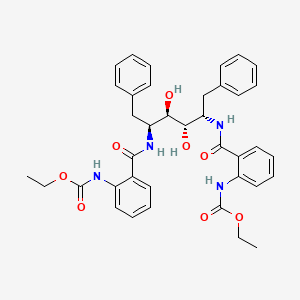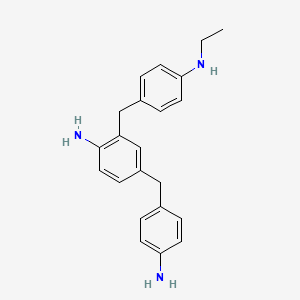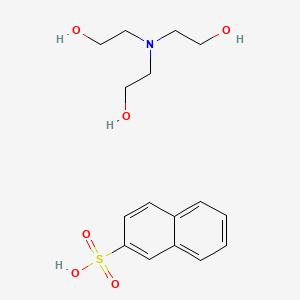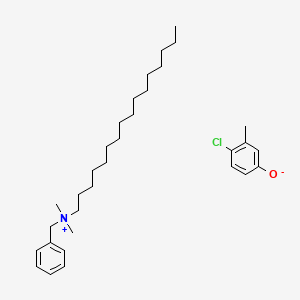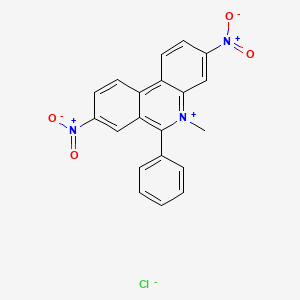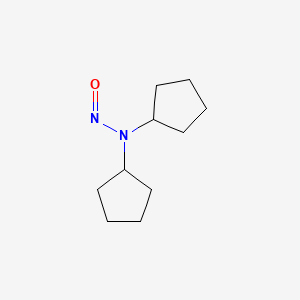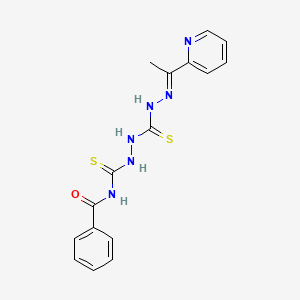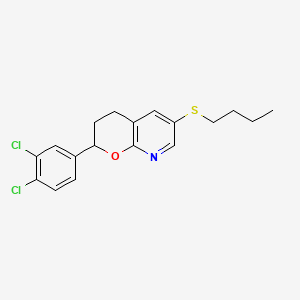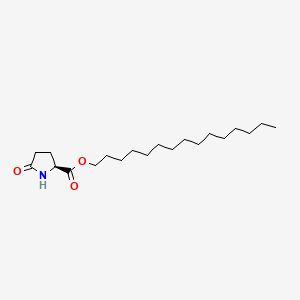
M72MM22Ktk
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E)-7-(1,1′-BIPHENYL)-4-YL-4-HEPTENOIC ACID: , also known by its identifier M72MM22Ktk , is a chemical compound with the molecular formula C19H20O2 and a molecular weight of 280.3609 g/mol . This compound is characterized by its achiral nature and the presence of an E/Z center . It is a derivative of heptenoic acid, featuring a biphenyl group attached to the heptenoic acid chain .
Métodos De Preparación
The synthesis of (4E)-7-(1,1′-BIPHENYL)-4-YL-4-HEPTENOIC ACID involves several steps. The synthetic route typically starts with the preparation of the biphenyl moiety, followed by its attachment to the heptenoic acid chain. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired configuration of the E/Z center . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
(4E)-7-(1,1′-BIPHENYL)-4-YL-4-HEPTENOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the heptenoic acid chain to a single bond, forming saturated derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
(4E)-7-(1,1′-BIPHENYL)-4-YL-4-HEPTENOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4E)-7-(1,1′-BIPHENYL)-4-YL-4-HEPTENOIC ACID involves its interaction with specific molecular targets and pathways. The biphenyl group allows the compound to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .
Comparación Con Compuestos Similares
(4E)-7-(1,1′-BIPHENYL)-4-YL-4-HEPTENOIC ACID can be compared with other similar compounds, such as:
(4E)-7-(1,1′-BIPHENYL)-4-YL-4-HEPTENOIC ACID derivatives: These compounds share the same core structure but differ in the substituents attached to the biphenyl group.
Heptenoic acid derivatives: Compounds with variations in the heptenoic acid chain, such as different lengths or degrees of unsaturation.
Biphenyl compounds: Molecules featuring the biphenyl group but with different functional groups attached
The uniqueness of (4E)-7-(1,1′-BIPHENYL)-4-YL-4-HEPTENOIC ACID lies in its specific combination of the biphenyl group and the heptenoic acid chain, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
477327-29-0 |
|---|---|
Fórmula molecular |
C19H20O2 |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
(E)-7-(4-phenylphenyl)hept-4-enoic acid |
InChI |
InChI=1S/C19H20O2/c20-19(21)11-7-2-1-4-8-16-12-14-18(15-13-16)17-9-5-3-6-10-17/h1-3,5-6,9-10,12-15H,4,7-8,11H2,(H,20,21)/b2-1+ |
Clave InChI |
AGPBAQMIWGSUFX-OWOJBTEDSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC/C=C/CCC(=O)O |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCC=CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


